![molecular formula C16H22N2O5 B046593 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione CAS No. 120040-29-1](/img/structure/B46593.png)
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, also known as MTMP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MTMP belongs to the family of piperazine derivatives and is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is believed to exert its pharmacological effects by acting as a dopamine receptor agonist and a serotonin receptor antagonist. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, leading to increased neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function, and reducing oxidative stress in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has several advantages for use in lab experiments, including its high solubility in water and ethanol, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, including investigating its potential use in the treatment of neurodegenerative disorders, exploring its effects on other neurotransmitter systems, and further understanding its mechanism of action. Additionally, further research is needed to fully understand the potential risks and benefits of this compound for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise for use in various scientific applications, including as an antidepressant, anxiolytic, and antipsychotic agent. Its mechanism of action involves acting as a dopamine receptor agonist and a serotonin receptor antagonist, leading to increased neurotransmitter activity in the brain. While there are limitations to its use, further research is needed to fully understand its potential benefits and risks for use in humans.
Synthesemethoden
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione can be synthesized using a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting product with 4-methyl-2,5-piperazinedione. The final product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been studied for its potential use in various scientific applications, including as an antidepressant, anxiolytic, and antipsychotic agent. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120040-29-1 |
---|---|
Molekularformel |
C16H22N2O5 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
(6Z)-1-methyl-6-[(2,4,5-trimethoxy-3-methylphenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C16H20N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)17-8-13(19)18(11)2/h6-7H,8H2,1-5H3,(H,17,20)/b11-6- |
InChI-Schlüssel |
NZYIYVRUIKGXFK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=CC(=C1OC)OC)/C=C\2/C(=O)NCC(=O)N2C)OC |
SMILES |
CC1=C(C(=CC(=C1OC)OC)C=C2C(=O)NCC(=O)N2C)OC |
Kanonische SMILES |
CC1=C(C(=CC(=C1OC)OC)C=C2C(=O)NCC(=O)N2C)OC |
Synonyme |
4-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione 4-MTMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.